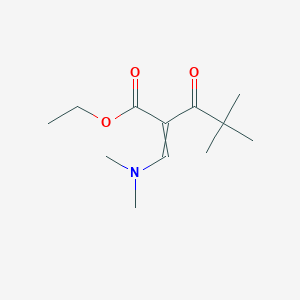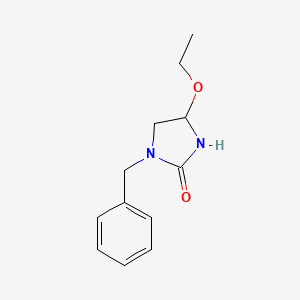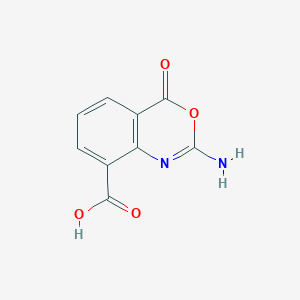![molecular formula C13H19NO3 B13945580 Morpholine, 2-[(2-ethoxyphenyl)methoxy]- CAS No. 89220-89-3](/img/structure/B13945580.png)
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. For the preparation of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, a common approach involves the reaction of 2-ethoxybenzyl chloride with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxyphenyl group enhances its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
2-Methoxymorpholine: A derivative with a methoxy group, used in similar applications.
2-Ethylmorpholine: Another derivative with an ethyl group, known for its use in pharmaceuticals.
Uniqueness
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is unique due to the presence of the 2-ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a bioactive compound and its utility in various synthetic applications .
Propiedades
Número CAS |
89220-89-3 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-[(2-ethoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13/h3-6,13-14H,2,7-10H2,1H3 |
Clave InChI |
RZYFDVJKPAJPRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1COC2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)






![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)


